molecular formula C5H7NO2 B033245 Ethyl cyanoacetate CAS No. 105-56-6

Ethyl cyanoacetate

Cat. No. B033245
CAS RN: 105-56-6
M. Wt: 113.11 g/mol
InChI Key: ZIUSEGSNTOUIPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl cyanoacetate is synthesized through the esterification of cyanoacetic acid and absolute ethanol. Research by Chen et al. (2020) optimized the synthesis process using a mixed catalyst system comprising silicotungstic and p-toluene sulfonic acid, establishing optimal conditions for the esterification reaction to achieve high yields of ethyl cyanoacetate (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl cyanoacetate derivatives has been extensively studied. For example, Seino et al. (2017) synthesized ethyl 2-cyano-3-alkoxypent-2-enoates and conducted structural determination through X-ray crystallography, revealing significant insights into the steric hindrance and structural distortion of these compounds (Seino et al., 2017).

Chemical Reactions and Properties

Ethyl cyanoacetate participates in various chemical reactions, including the palladium-catalyzed cyanation of aryl halides, as discussed by Zheng et al. (2012). This study highlights ethyl cyanoacetate's role as a cyanating agent, converting aryl halides into nitriles efficiently (Zheng et al., 2012).

Physical Properties Analysis

The physical properties of ethyl cyanoacetate, such as solubility and boiling point, are crucial for its application in chemical syntheses. However, specific studies focusing solely on these properties were not identified in the search, indicating a potential area for further research.

Chemical Properties Analysis

Ethyl cyanoacetate's chemical properties, including reactivity with various reagents and participation in condensation reactions, are well-documented. For instance, Ismailov et al. (2023) explored self-condensation reactions and the synthesis of novel compounds, demonstrating ethyl cyanoacetate's versatility in forming diverse chemical structures (Ismailov et al., 2023).

Scientific Research Applications

  • Synthesis Optimization : Ethyl cyanoacetate is a key chemical intermediate, utilized extensively in synthesis processes. A study by Chen et al. (2020) explored the optimal synthesis conditions for ethyl cyanoacetate through esterification, emphasizing the importance of catalysts, reactant ratios, reaction time, and temperature in achieving high esterification rates (Chen, Zhu, Liang, Yang, & Wang, 2020).

  • Cyanation Agent : Ethyl cyanoacetate has been identified as a novel cyanating agent in palladium-catalyzed reactions. Zheng et al. (2012) demonstrated its efficiency in converting various aryl halides into nitriles, showcasing its versatility and effectiveness in organic synthesis (Zheng, Yu, & Shen, 2012).

  • Amino Acid and Pyrazolone Synthesis : Ethyl α-substituted cyanoacetates, derived from ethyl cyanoacetate, have been used to prepare various compounds like hydrazides, azides, urethanes, and amino acids. Boivin et al. (1952) highlighted its utility in synthesizing diverse chemical structures, including pyrazolones, with distinct ultraviolet absorption spectra (Boivin, Gagnon, Renaud, & Bridgeo, 1952).

  • Hydrocyanation of Chalcone Derivatives : Li and Yin (2017) described the use of ethyl cyanoacetate for the conjugate hydrocyanation of chalcone derivatives. This process is noted for its mild reaction conditions and the use of less toxic, stable, and easily-handled reagents, enhancing its practical application in chemical synthesis (Li & Yin, 2017).

  • Synthesis of Pyridin-2-One Derivatives : Fefelova et al. (2014) reported the synthesis of various pyridin-2-ones using ethyl(1-phenylethylidene)cyanoacetate. Their work emphasizes the role of ethyl cyanoacetate derivatives in facilitating cyclization reactions and the synthesis of heterocyclic compounds (Fefelova, Krasnikov, Dyachenko, & Dyachenko, 2014).

  • Aminoacetamide Synthesis : Qiang (2002) explored the synthesis of cyano aminoacetamide using ethyl cyanoacetate. This process was noted for its advantages like readily available raw materials, mild reaction conditions, and high yield and purity of the end product (Qiang, 2002).

Safety And Hazards

Ethyl cyanoacetate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling Ethyl cyanoacetate .

Relevant Papers Several papers have been published on the topic of Ethyl cyanoacetate. For instance, a paper titled “Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds” discusses the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Another paper, “Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition”, discusses the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate .

properties

IUPAC Name

ethyl 2-cyanoacetate
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InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3
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InChI Key

ZIUSEGSNTOUIPT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC#N
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Molecular Formula

C5H7NO2
Record name ETHYL CYANOACETATE
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DSSTOX Substance ID

DTXSID9026718
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Molecular Weight

113.11 g/mol
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Physical Description

Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline]
Record name ETHYL CYANOACETATE
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Record name Acetic acid, 2-cyano-, ethyl ester
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Boiling Point

205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg
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Flash Point

230 °F (NFPA, 2010), 230 °F
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Solubility

Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C
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Density

1.0654 g/cu cm at 20 °C
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Vapor Density

3.9 (Air = 1)
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Vapor Pressure

0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C
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Product Name

Ethyl cyanoacetate

Color/Form

Colorless liquid, Colorless to pale straw-colored liquid

CAS RN

105-56-6
Record name ETHYL CYANOACETATE
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Record name Ethyl cyanoacetate
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Melting Point

-22.5 °C
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Synthesis routes and methods I

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
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1.95 g
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50 mL
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2.56 g
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20 mL
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Synthesis routes and methods II

Procedure details

Using a method similar to that described in Example 1(a), 7.6 parts of 2-amino-3-cyano-5-formylthiophene were reacted with 9.7 parts of N-cyanoethyl-N-ethyl-m-toluidine to give 13 parts of the dye of the formula ##STR19## 3.8 parts of ethyl cyanoacetate, 1.5 parts of glacial acetic acid and 1.5 parts of piperidine were added to 6.0 parts of this dye in 45 parts by volume of dioxane, and the mixture was stirred for 16 hours at room temperature. Thereafter, the dye was precipitated by adding 50 parts of water and 50 parts of ice, the mixture was stirred for 1 hour and the product was filtered off under suction, washed neutral with water and dried to give 7 parts of the dye of the formula ##STR20## which dyes polyesters in fast dark blue hues.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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